molecular formula C21H20O5 B3681452 benzyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

benzyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Cat. No.: B3681452
M. Wt: 352.4 g/mol
InChI Key: YHNWADZLFBOAIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is a synthetic organic compound that belongs to the class of coumarin derivatives Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 3,4,8-trimethyl-2-oxo-2H-chromen-7-ol, which is a key intermediate.

    Esterification: The chromen-7-ol is then reacted with benzyl bromoacetate in the presence of a base such as potassium carbonate in an aprotic solvent like acetone. The reaction is carried out under reflux conditions to form the desired ester product.

    Purification: The crude product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles such as the use of environmentally friendly solvents and catalysts may be employed to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or the chromen-2-one moiety to a dihydro derivative.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or acetate groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Scientific Research Applications

Benzyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of benzyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate involves its interaction with specific molecular targets and pathways. The chromen-2-one moiety is known to interact with various enzymes and receptors, leading to modulation of biological processes. For example, it may inhibit enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, it may interact with cellular signaling pathways, leading to anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

  • Benzyl [(3,4,7-trimethyl-2-oxo-2H-chromen-5-yl)oxy]acetate
  • Methyl [(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
  • 2-[(3,4,8-Trimethyl-2-oxo-2H-chromen-7-yl)oxy]-propanoic acid

Uniqueness

Benzyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the benzyl group enhances its lipophilicity, potentially improving its ability to interact with biological membranes. Additionally, the acetate group provides a site for further chemical modifications, allowing the synthesis of a wide range of derivatives with tailored properties .

Properties

IUPAC Name

benzyl 2-(3,4,8-trimethyl-2-oxochromen-7-yl)oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O5/c1-13-14(2)21(23)26-20-15(3)18(10-9-17(13)20)24-12-19(22)25-11-16-7-5-4-6-8-16/h4-10H,11-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHNWADZLFBOAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=O)OCC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
benzyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Reactant of Route 2
Reactant of Route 2
benzyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Reactant of Route 3
Reactant of Route 3
benzyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Reactant of Route 4
Reactant of Route 4
benzyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Reactant of Route 5
Reactant of Route 5
benzyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate
Reactant of Route 6
Reactant of Route 6
benzyl 2-[(3,4,8-trimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.